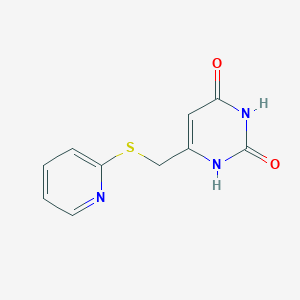
S-(4-chlorophenyl) pyridine-2-carbothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(4-chlorophenyl) pyridine-2-carbothioate is a chemical compound with the molecular formula C12H8ClNOS It is known for its unique structure, which includes a chlorophenyl group and a pyridinecarbothioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-chlorophenyl) pyridine-2-carbothioate typically involves the reaction of 4-chlorophenyl thiocyanate with 2-pyridinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization.
化学反応の分析
Types of Reactions
S-(4-chlorophenyl) pyridine-2-carbothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of various substituted pyridinecarbothioates.
科学的研究の応用
S-(4-chlorophenyl) pyridine-2-carbothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of S-(4-chlorophenyl) pyridine-2-carbothioate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
類似化合物との比較
Similar Compounds
- S-(4-chlorophenyl) 2-pyridinecarboxylate
- S-(4-chlorophenyl) 2-pyridinecarboxamide
- S-(4-chlorophenyl) 2-pyridinecarboxaldehyde
Uniqueness
S-(4-chlorophenyl) pyridine-2-carbothioate is unique due to its thioester functional group, which imparts distinct reactivity and potential biological activity compared to its analogs. The presence of the chlorophenyl group also enhances its chemical stability and reactivity in various synthetic applications .
特性
CAS番号 |
353258-69-2 |
|---|---|
分子式 |
C12H8ClNOS |
分子量 |
249.72g/mol |
IUPAC名 |
S-(4-chlorophenyl) pyridine-2-carbothioate |
InChI |
InChI=1S/C12H8ClNOS/c13-9-4-6-10(7-5-9)16-12(15)11-3-1-2-8-14-11/h1-8H |
InChIキー |
RBNAZFJCKHTGFT-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)SC2=CC=C(C=C2)Cl |
正規SMILES |
C1=CC=NC(=C1)C(=O)SC2=CC=C(C=C2)Cl |
溶解性 |
1.7 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(6-chloro-2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B427790.png)

![2-Chloro-4-[4-(2-chlorophenyl)-1-piperazinyl]pyrimidine](/img/structure/B427794.png)
![2-Chloro-4-[4-(4-chlorophenyl)-1-piperazinyl]pyrimidine](/img/structure/B427796.png)
![4-[4-(4-Fluorophenyl)-1-piperazinyl]-2-pyrimidinyl methyl sulfide](/img/structure/B427798.png)
![4-{4-[(4-Chlorophenyl)(phenyl)methyl]-1-piperazinyl}-2-pyrimidinyl methyl sulfide](/img/structure/B427799.png)
![6-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B427805.png)

